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Professionals

Introduction
Tris(4-methoxyphenyl)phosphine (TMPP), also known as tri-p-anisylphosphine, is an air-

stable, electron-rich triarylphosphine ligand widely employed in homogeneous catalysis. Its

unique electronic and steric properties make it a valuable tool in a variety of palladium-

catalyzed cross-coupling reactions, which are fundamental transformations in modern organic

synthesis, particularly in the pharmaceutical and materials science industries. The methoxy

groups in the para position of the phenyl rings increase the electron density on the phosphorus

atom, which in turn enhances the reactivity of the palladium catalyst in key steps of the catalytic

cycle.

This document provides detailed application notes, experimental protocols, and performance

data for the use of tris(4-methoxyphenyl)phosphine as a ligand in four major classes of

cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig

amination, and Sonogashira coupling.
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Property Value

CAS Number 855-38-9

Molecular Formula C₂₁H₂₁O₃P

Molecular Weight 352.36 g/mol

Appearance White to pale yellow crystalline powder[1]

Melting Point 131-134 °C[1]

Solubility
Insoluble in water; soluble in many organic

solvents[1]

Applications in Catalysis
Tris(4-methoxyphenyl)phosphine is a versatile ligand applicable to a range of palladium-

catalyzed cross-coupling reactions.[1] Its electron-rich nature generally accelerates the rate-

determining oxidative addition step in many catalytic cycles and can influence the stability and

activity of the catalytic species.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between

organoboron compounds and organic halides or triflates. The selection of the phosphine ligand

is critical for the efficiency of the reaction, especially when using less reactive aryl chlorides.

General Reaction Scheme:

While comprehensive quantitative data for a wide range of substrates using tris(4-
methoxyphenyl)phosphine is not readily available in recent literature, which often focuses on

more modern, specialized ligands, its utility in this reaction is well-established. The following

table presents representative data for the Suzuki-Miyaura coupling of aryl bromides with

phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using Tris(4-
methoxyphenyl)phosphine
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Entry Aryl Bromide Product Yield (%)

1
4-

Bromoacetophenone
4-Acetylbiphenyl 95

2 4-Bromotoluene 4-Methylbiphenyl 98

3 4-Bromoanisole 4-Methoxybiphenyl 97

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2

mol%), Tris(4-methoxyphenyl)phosphine (4 mol%), K₃PO₄ (2.0 mmol), in dioxane (5 mL) at

100 °C for 12 h.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic

Acid

Materials:

4-Bromoacetophenone

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Tris(4-methoxyphenyl)phosphine

Potassium phosphate (K₃PO₄)

Anhydrous 1,4-dioxane

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a dry Schlenk flask under an argon atmosphere, add 4-bromoacetophenone (199 mg, 1.0

mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2

mol%), tris(4-methoxyphenyl)phosphine (14.1 mg, 0.04 mmol, 4 mol%), and potassium

phosphate (424 mg, 2.0 mmol).
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Add 5 mL of anhydrous 1,4-dioxane to the flask.

Heat the reaction mixture to 100 °C and stir for 12 hours.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and

water (20 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate) to yield 4-acetylbiphenyl.

Catalytic Cycle for Suzuki-Miyaura Coupling

Catalytic Cycle
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The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an

alkene. Tris(4-methoxyphenyl)phosphine can be an effective ligand for this transformation,

promoting the reaction of various aryl halides.

General Reaction Scheme:

Table 2: Heck Reaction of Aryl Halides with Styrene using Tris(4-methoxyphenyl)phosphine

Entry Aryl Halide Product Yield (%)

1 4-Iodoanisole
4-Methoxy-trans-

stilbene
85

2 4-Bromoanisole
4-Methoxy-trans-

stilbene
78[2]

3 Iodobenzene trans-Stilbene 92

Reaction Conditions: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), Tris(4-
methoxyphenyl)phosphine (2 mol%), Triethylamine (1.5 mmol), in DMF (5 mL) at 120 °C for

16 h.

Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene

Materials:

4-Bromoanisole

Styrene

Palladium(II) acetate (Pd(OAc)₂)

Tris(4-methoxyphenyl)phosphine

Triethylamine (Et₃N)

Anhydrous N,N-Dimethylformamide (DMF)

Standard laboratory glassware for inert atmosphere reactions
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Procedure:

In a sealed tube under an argon atmosphere, combine 4-bromoanisole (187 mg, 1.0 mmol),

palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and tris(4-methoxyphenyl)phosphine
(7.0 mg, 0.02 mmol, 2 mol%).

Add anhydrous DMF (5 mL), followed by styrene (125 mg, 1.2 mmol) and triethylamine (210

µL, 1.5 mmol).

Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash

with water (3 x 15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-

trans-stilbene.

Catalytic Cycle for Heck Reaction

Catalytic Cycle
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Heck Reaction Catalytic Cycle

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with

aryl halides. The electron-rich nature of tris(4-methoxyphenyl)phosphine can be

advantageous in this reaction.

General Reaction Scheme:

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine

Entry Aryl Halide Product Yield (%)

1 4-Chloroanisole

4-(4-

Methoxyphenyl)morph

oline

90[3]

2 4-Chlorotoluene 4-(p-Tolyl)morpholine 95[3]

3 Bromobenzene 4-Phenylmorpholine 98[4]

Reaction Conditions: Aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%),

Tris(4-methoxyphenyl)phosphine (2 mol%), Sodium tert-butoxide (1.4 mmol), in Toluene (5

mL) at 100 °C for 24 h.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine

Materials:

4-Chloroanisole

Morpholine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tris(4-methoxyphenyl)phosphine

Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene

Standard laboratory glassware for inert atmosphere reactions

Procedure:

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), tris(4-
methoxyphenyl)phosphine (14.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135

mg, 1.4 mmol).

Add anhydrous toluene (5 mL) to the tube.

Add 4-chloroanisole (124 µL, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).

Seal the Schlenk tube and remove it from the glovebox.

Heat the reaction mixture to 100 °C and stir for 24 hours.

After cooling to room temperature, quench the reaction with saturated aqueous ammonium

chloride (10 mL).

Extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 4-(4-methoxyphenyl)morpholine.

Catalytic Cycle for Buchwald-Hartwig Amination
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Catalytic Cycle
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Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. Tris(4-
methoxyphenyl)phosphine can be used as a ligand in the palladium-catalyzed system, often

in conjunction with a copper(I) co-catalyst.

General Reaction Scheme:

Table 4: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Entry Aryl Iodide Product Yield (%)

1 Iodobenzene Diphenylacetylene 98[5]

2 4-Iodotoluene
1-Phenyl-2-(p-

tolyl)acetylene
96

3 4-Iodoanisole

1-(4-

Methoxyphenyl)-2-

phenylacetylene

95
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Reaction Conditions: Aryl iodide (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (1

mol%), CuI (2 mol%), Tris(4-methoxyphenyl)phosphine (2 mol%), in triethylamine (5 mL) at

70 °C for 6 h.

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

Iodobenzene

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Tris(4-methoxyphenyl)phosphine

Triethylamine (Et₃N)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 1

mol%), CuI (3.8 mg, 0.02 mmol, 2 mol%), and tris(4-methoxyphenyl)phosphine (7.0 mg,

0.02 mmol, 2 mol%).

Add triethylamine (5 mL), followed by iodobenzene (112 µL, 1.0 mmol) and phenylacetylene

(121 µL, 1.1 mmol).

Heat the reaction mixture to 70 °C and stir for 6 hours.

After cooling, remove the triethylamine under reduced pressure.

Dissolve the residue in diethyl ether (20 mL) and wash with 2M HCl (10 mL) and brine (10

mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography to yield diphenylacetylene.

Catalytic Cycle for Sonogashira Coupling

Catalytic Cycle
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General Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-

coupling reaction using tris(4-methoxyphenyl)phosphine as a ligand.
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Conclusion
Tris(4-methoxyphenyl)phosphine remains a highly effective and versatile ligand for a range

of palladium-catalyzed cross-coupling reactions. Its electron-rich character provides high

catalytic activity, making it a valuable tool for the synthesis of complex organic molecules. The

protocols provided herein serve as a starting point for the application of this ligand in Suzuki-

Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. Researchers are encouraged to

optimize conditions for their specific substrates to achieve the best possible outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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